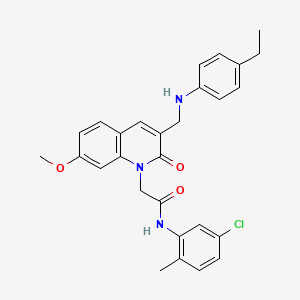

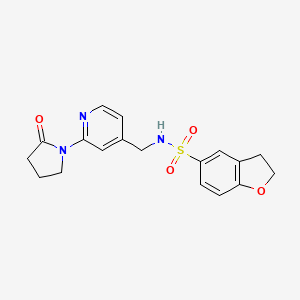

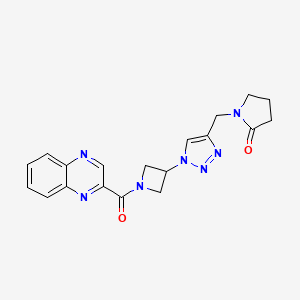

4-Benzyl-5-(4-benzylpiperidine-1-carbonyl)morpholin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 4-Benzylpiperidine involves the reaction of 4-Cyanopyridine with toluene to give 4-benzylpyridine . The catalytic hydrogenation of the pyridine ring then completes the synthesis .Molecular Structure Analysis

The molecular structure of 4-Benzylpiperidine, a subunit of the compound , is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI isInChI=1S/C12H17N/c1-2-4-11 (5-3-1)10-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2 . Physical And Chemical Properties Analysis

The molecular weight of 4-Benzylpiperidine is 175.2701 . The density of a similar compound, 4-Amino-1-benzylpiperidine, is 0.933 g/mL at 25 °C .Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Facile Synthesis of Tetrahydroisoquinolines : A domino protocol involving 1-methyl/benzylpiperidin-4-one with β-nitrostyrenes and malononitrile in the presence of morpholine was developed for synthesizing tetrahydroisoquinoline derivatives, indicating the use of morpholine derivatives in complex organic synthesis processes (Balamurugan et al., 2011).

Antimicrobial Activities of 1,2,4-Triazole Derivatives : Synthesis involving morpholine and other primary amines led to new 1,2,4-triazole derivatives with notable antimicrobial properties, suggesting the chemical versatility of morpholine derivatives in pharmaceutical chemistry (Bektaş et al., 2007).

Biological Activity

Glucosidase Inhibitors with Antioxidant Activity : Novel benzimidazole derivatives containing a morpholine skeleton demonstrated significant in vitro antioxidant activities and glucosidase inhibitory potential, suggesting their potential as therapeutic agents (Özil et al., 2018).

Inhibition of Enzymes for Therapeutic Applications : A study synthesized derivatives bearing morpholino moieties to evaluate their inhibitory activities against enzymes such as acetylcholinesterase (AChE), indicating potential applications in designing enzyme inhibitors (Shafii et al., 2015).

Materials Science and Green Chemistry

Photoinitiators for Ultraviolet-Curable Coatings : Research into copolymers bearing side-chain thioxanthone and α-aminoacetophenone moieties, including morpholine derivatives, highlighted their application as photoinitiators, relevant for materials science (Angiolini et al., 1997).

Ionic Liquids for Biomass Solvents : The synthesis and evaluation of 4-benzyl-4-methylmorpholinium salts as ionic liquids showcased their potential low toxicity and applicability as solvents for biomass, contributing to the field of green chemistry (Pernak et al., 2011).

Mechanism of Action

properties

IUPAC Name |

4-benzyl-5-(4-benzylpiperidine-1-carbonyl)morpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c27-23-18-29-17-22(26(23)16-21-9-5-2-6-10-21)24(28)25-13-11-20(12-14-25)15-19-7-3-1-4-8-19/h1-10,20,22H,11-18H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRKUMXWHRFXQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3COCC(=O)N3CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929376.png)

![N'3-[6-methyl-4-(trifluoromethyl)-2-pyridyl]-5-chloro-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B2929387.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2929391.png)

![N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide](/img/structure/B2929393.png)